Cas no 1024324-23-9 (4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one)
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one Chemical and Physical Properties
Names and Identifiers
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- 4-BROMO-2-METHYL-1-PHENYL-3-(2-PYRIDYLTHIOMETHYL)-3-PYRAZOLIN-5-ONE
- 4-bromo-1-methyl-2-phenyl-5-[(pyridin-2-ylsulfanyl)methyl]-2,3-dihydro-1H-pyrazol-3-one
- 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one
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- MDL: MFCD00245426
- Inchi: 1S/C16H14BrN3OS/c1-19-13(11-22-14-9-5-6-10-18-14)15(17)16(21)20(19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
- InChI Key: MWFLGLXQECFGEP-UHFFFAOYSA-N
- SMILES: BrC1C(N(C2C=CC=CC=2)N(C)C=1CSC1C=CC=CN=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 451
- XLogP3: 3.8
- Topological Polar Surface Area: 61.7
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB161706-1 g |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one |
1024324-23-9 | 1g |
€259.10 | 2022-03-05 | ||
| abcr | AB161706-5 g |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one |
1024324-23-9 | 5g |
€448.10 | 2022-03-05 | ||
| abcr | AB161706-10 g |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one |
1024324-23-9 | 10g |
€567.50 | 2022-03-05 | ||
| abcr | AB161706-1g |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one; . |
1024324-23-9 | 1g |
€211.30 | 2024-04-21 | ||
| abcr | AB161706-5g |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one; . |
1024324-23-9 | 5g |
€377.50 | 2024-04-21 | ||
| abcr | AB161706-10g |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one; . |
1024324-23-9 | 10g |
€482.50 | 2024-04-21 | ||
| Ambeed | A1490049-1g |
4-Bromo-1-methyl-2-phenyl-5-((pyridin-2-ylthio)methyl)-1,2-dihydro-3H-pyrazol-3-one |
1024324-23-9 | 1g |
$254.0 | 2024-04-26 |
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one Suppliers
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one
4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one: A Comprehensive Overview
The compound 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one, with the CAS number 1024324-23-9, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which includes a pyrazolinone ring system, a bromine substituent, and a pyridylthiomethyl group, all of which contribute to its unique chemical properties and potential applications.
Recent studies have highlighted the importance of pyrazolinone derivatives in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The presence of the bromine atom in this compound adds to its potential as a versatile building block for medicinal chemistry. Additionally, the pyridylthiomethyl group introduces sulfur-based functionalities, which are known to enhance bioavailability and pharmacokinetic properties in drug candidates.
The synthesis of 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and oxidation steps. Researchers have optimized these steps to achieve high yields and purity levels, making this compound accessible for further studies.
In terms of applications, this compound has shown promise in biological assays targeting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory diseases. Its ability to modulate these enzymes suggests potential utility in the development of novel anti-inflammatory therapies.
Moreover, the compound's structure lends itself well to further functionalization. By modifying the substituents on the pyrazolinone ring or the pyridylthiomethyl group, chemists can explore a wide range of chemical space with potential applications in catalysis, sensors, and advanced materials.
In conclusion, 4-Bromo-2-methyl-1-phenyl-3-(2-pyridylthiomethyl)-3-pyrazolin-5-one represents a valuable addition to the arsenal of organic compounds with diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both basic and applied sciences.
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